3-tert-Butyl-1-methyl-2-pyrazolin-5-one
Overview
Description
3-tert-Butyl-1-methyl-2-pyrazolin-5-one is an organic compound with the molecular formula C8H14N2O. It is a white crystalline powder that is soluble in organic solvents such as ethanol and dimethylformamide. This compound is known for its stability and is often used as an intermediate in organic synthesis .
Preparation Methods
The preparation of 3-tert-Butyl-1-methyl-2-pyrazolin-5-one typically involves the reaction of pyrazoline with butyl ammonium chloride in the presence of sodium hydroxide. The resulting 3-tert-butyl-pyrazoline is then reacted with methyl alcohol to produce 3-tert-butyl-1-methyl-2-pyrazoline. Finally, the product undergoes an oxidation reaction to yield this compound .
Chemical Reactions Analysis
3-tert-Butyl-1-methyl-2-pyrazolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo substitution reactions where one of its atoms is replaced by another atom or group of atoms.
Common reagents used in these reactions include sodium hydroxide, methyl alcohol, and various oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-tert-Butyl-1-methyl-2-pyrazolin-5-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 3-tert-Butyl-1-methyl-2-pyrazolin-5-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
3-tert-Butyl-1-methyl-2-pyrazolin-5-one can be compared with other similar compounds such as:
3-Methyl-1-phenyl-2-pyrazolin-5-one: This compound is used as a reagent for the detection of reducing carbohydrates.
5-tert-Butyl-2-methyl-2,4-dihydro-3H-pyrazol-3-one: Another similar compound with different substituents and applications
The uniqueness of this compound lies in its specific structure and the stability it offers, making it suitable for various synthetic and industrial applications.
Properties
IUPAC Name |
5-tert-butyl-2-methyl-4H-pyrazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-8(2,3)6-5-7(11)10(4)9-6/h5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLHXZDNJCSMMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370883 | |
Record name | 5-tert-Butyl-2-methyl-2,4-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
14.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26730049 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
87031-30-9 | |
Record name | 5-tert-Butyl-2-methyl-2,4-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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